Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-
Description
The compound "Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-" is a nitroaromatic derivative featuring a benzene ring substituted with a nitro (-NO₂) group at the 1-position and a (3-phenylpropyl)thio (-S-(CH₂)₃Ph) group at the 2-position. Its synthesis involves nitration of a precursor aromatic compound, where the nitro group selectively occupies the unsubstituted ring position, as confirmed by NMR analysis . Subsequent reductions of the nitro group using methods like hydrogen gas/Pd-C or hydrazine/Pd-C yield the corresponding amine derivative, which can be further functionalized into diamides or ketones .
Properties
CAS No. |
820961-81-7 |
|---|---|
Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-nitro-2-(3-phenylpropylsulfanyl)benzene |
InChI |
InChI=1S/C15H15NO2S/c17-16(18)14-10-4-5-11-15(14)19-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2 |
InChI Key |
YEOIQCDEOXMBHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene derivatives, followed by the introduction of the thioether linkage. The nitration process involves the reaction of benzene with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) to introduce the nitro group. The thioether linkage can be formed by reacting the nitrobenzene derivative with 3-phenylpropyl thiol under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products Formed
Reduction: Formation of amines
Oxidation: Formation of sulfoxides and sulfones
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- involves its interaction with molecular targets through its nitro and thioether functional groups. The nitro group can participate in redox reactions, while the thioether linkage can interact with various enzymes and proteins. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Reactivity
The compound belongs to a broader class of benzene derivatives with thioether substituents. Key structural analogues include:
Key Differences:
- Nitro Group Influence : The nitro group in the target compound significantly increases electrophilicity, enabling reduction to amines (e.g., for diamide synthesis) . Analogues without nitro groups lack this versatile reactivity.
Biological Activity
Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- is a complex organic compound that has garnered attention for its biological activities. This compound, with the molecular formula C15H16N2O2S, exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article delves into the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The structure of Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- can be represented as follows:
This compound features a nitro group () and a thioether group () attached to a phenylpropyl moiety, which contributes to its unique biological properties.
1. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. For instance, research has shown that nitro derivatives like metronidazole are effective against various pathogens due to their ability to produce toxic radicals upon reduction .
Table 1: Antimicrobial Efficacy of Nitro Compounds
2. Anti-inflammatory Activity
Nitro compounds have also been linked to anti-inflammatory effects. They can modulate inflammatory pathways by interacting with specific proteins involved in signaling processes. For example, nitro fatty acids have been shown to influence cytokine production and reduce inflammation in various models .
Case Study: Nitro Fatty Acids in Inflammation
A study demonstrated that nitro fatty acids could inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), leading to reduced levels of pro-inflammatory mediators such as TNF-α and IL-1β .
3. Anticancer Potential
Recent investigations into the anticancer properties of nitro compounds have revealed promising results. Nitro-containing aromatic compounds are being studied for their ability to act as hypoxia-activated prodrugs, selectively targeting cancer cells in low oxygen environments .
Table 2: Anticancer Activity of Nitro Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
